

Comparative Crystallographic Analysis of 3-Bromo-5-methylisoxazole Derivatives

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Compound of Interest

Compound Name: **3-Bromo-5-methylisoxazole**

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A detailed guide for researchers, scientists, and drug development professionals on the structural analysis of brominated isoxazole derivatives, offering insights into their synthesis, and crystallographic properties.

While the precise crystal structure of **3-Bromo-5-methylisoxazole** remains to be publicly documented, this guide provides a comparative analysis of closely related brominated isoxazole derivatives for which crystallographic data are available. This comparison offers valuable insights into the structural effects of substituent changes on the isoxazole ring, crucial for rational drug design and materials science.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for two representative bromo-isoxazole derivatives, highlighting the differences in their crystal systems and unit cell parameters.

Parameter	Derivative 1: Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromeno[4,3-c][1][2]isoxazole-3a(4H)-carboxylate	Derivative 2: 3-Bromo-5-phenyl-4,5-dihydroisoxazole
Formula	C ₁₈ H ₁₅ BrNO ₄	C ₉ H ₈ BrNO[1][3]
Crystal System	Triclinic	Monoclinic
Space Group	P $\bar{1}$	P2 ₁ /c
a (Å)	8.3129(3)	10.856(2)
b (Å)	9.5847(4)	5.511(1)
c (Å)	11.1463(4)	15.344(3)
α (°)	98.457(3)	90
β (°)	102.806(2)	108.83(3)
γ (°)	105.033(5)	90
Volume (Å ³)	808.9(1)	868.1(3)
Z	2	4

Note: Full crystallographic data for 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole is not readily available in public databases.

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of these compounds are crucial for reproducibility and further derivatization.

Synthesis of 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole

The synthesis of 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole is achieved through a 1,3-dipolar cycloaddition reaction. This method involves the *in situ* generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with 2-methylpropene.[2] This cycloaddition is known

for its high regioselectivity and efficiency, providing a reliable route to the dihydroisoxazole ring system.[2]

Synthesis of Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromeno[4,3-c][1][2]isoxazole-3a(4H)-carboxylate

The synthesis of this complex derivative involves a multi-step process. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation method.

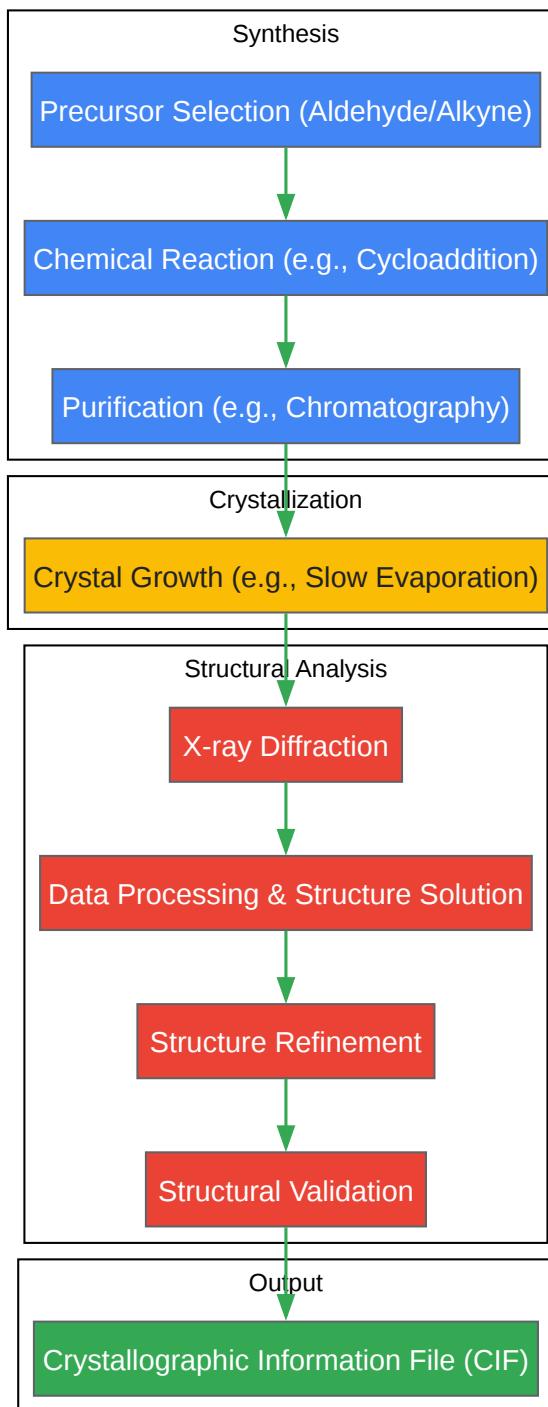
Synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole

One reported synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole involves the reaction of the corresponding alkene with nitrosyl chloride and sulfur trioxide in dichloromethane at 0°C for one hour.[1]

Experimental and Logical Workflow

The general workflow for the synthesis and structural analysis of brominated isoxazole derivatives can be visualized as a multi-stage process, from the selection of precursors to the final crystallographic analysis and data interpretation.

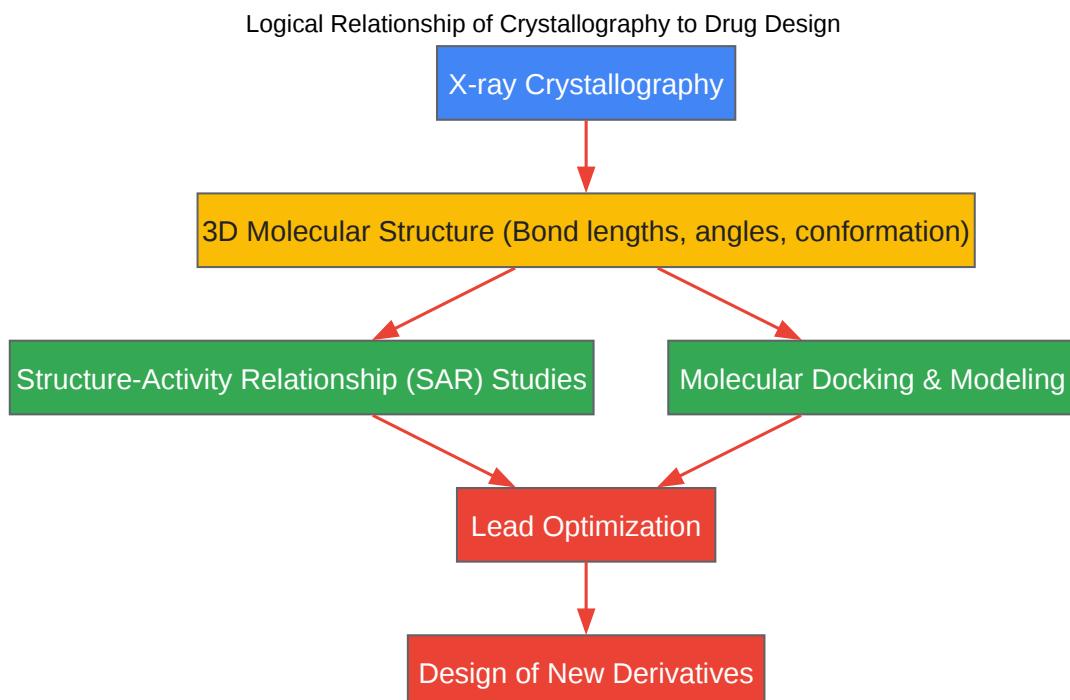
General Workflow for Synthesis and Crystallographic Analysis of Bromo-Isoxazole Derivatives

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Caption: A flowchart illustrating the key stages from chemical synthesis to the final crystallographic data output for bromo-isoxazole derivatives.

Signaling Pathways and Logical Relationships

The structural information derived from X-ray crystallography is fundamental in understanding the structure-activity relationships (SAR) of isoxazole derivatives, which are known to interact with various biological targets. The precise geometry, bond angles, and conformational possibilities elucidated by crystallography guide the design of more potent and selective molecules.



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Caption: A diagram showing how X-ray crystallography data informs structure-activity relationship studies and the subsequent design of new derivatives.

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